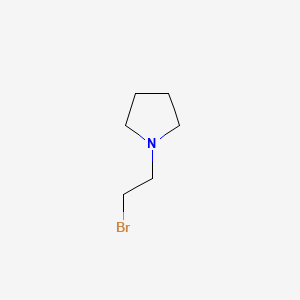

1-(2-Bromoethyl)pyrrolidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVGSSSLZPLNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498361 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54035-94-8 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt, compounds of significant interest in synthetic organic chemistry and drug discovery. The document details their structural and physicochemical characteristics, reactivity, and established applications as versatile building blocks for the introduction of the 2-pyrrolidinoethyl moiety. Key experimental protocols for its use in N-alkylation reactions are presented, alongside a discussion of its role in the synthesis of pharmaceutically active molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound is a cyclic secondary amine derivative that serves as a crucial synthetic intermediate. The presence of a reactive bromoethyl group attached to the pyrrolidine nitrogen makes it a potent alkylating agent, enabling the facile introduction of the pyrrolidinoethyl fragment into a wide array of molecules. The pyrrolidine ring itself is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as increased solubility and metabolic stability, as well as to introduce specific stereochemical features.

This compound is most commonly available and handled as its hydrobromide salt, which offers enhanced stability and ease of handling compared to the free base. The hydrobromide salt is a stable, solid material, whereas the free base is a liquid. This guide will cover the properties and applications of both the free base and its hydrobromide salt.

Physicochemical Properties

The physical and chemical properties of this compound and its hydrobromide salt are summarized in the tables below. These tables provide a quick reference for key quantitative data.

This compound (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 54035-94-8 | [1][2] |

| Molecular Formula | C₆H₁₂BrN | [1][2][3] |

| Molecular Weight | 178.07 g/mol | [1][2][3] |

| Appearance | Liquid | |

| Boiling Point | 188.2 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Melting Point | Not available | [3] |

| Flash Point | 67.6 ± 22.6 °C | [3] |

| pKa (of conjugate acid) | 9.16 ± 0.20 (Predicted) | [2] |

| Solubility | Miscible with most organic solvents. | [4] |

This compound Hydrobromide

| Property | Value | Reference(s) |

| CAS Number | 80819-91-6 | [5] |

| Molecular Formula | C₆H₁₃Br₂N | [5] |

| Molecular Weight | 258.98 g/mol | [5] |

| Appearance | Beige solid/powder | |

| Melting Point | 190-195 °C | |

| Solubility | Soluble in water. | |

| Storage | Sealed in a dry place at room temperature. |

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is electron-deficient and readily attacked by nucleophiles, leading to the displacement of the bromide ion.

Nucleophilic Substitution Reactions

This is the most common reaction pathway for this compound. It serves as an effective alkylating agent for a variety of nucleophiles, including:

-

Amines: To form substituted ethylenediamines.

-

Phenols and Alcohols: To form 2-pyrrolidinoethyl ethers.

-

Thiols: To form 2-pyrrolidinoethyl thioethers.

-

Carbanions and other Carbon Nucleophiles: To form new carbon-carbon bonds.

These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. When using the hydrobromide salt of this compound, an additional equivalent of base is required to deprotonate the pyrrolidinium ion to the free base before it can act as an alkylating agent.

Role in Drug Development

The pyrrolidine moiety is a key structural feature in many biologically active compounds. The introduction of a pyrrolidinoethyl group can modulate a molecule's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. For instance, derivatives of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized and evaluated as potential antipsychotic agents with potent antidopaminergic properties.[6] The pyrrolidine ring is a common structural element in drugs targeting the central nervous system.[6]

The logical workflow for the incorporation of the pyrrolidinoethyl group into a drug candidate is depicted below.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a secondary amine using this compound hydrobromide. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

General Protocol for N-Alkylation

Materials:

-

Secondary amine (1.0 eq.)

-

This compound hydrobromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq.)

-

Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser or heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Add a sufficient volume of anhydrous acetonitrile or DMF to dissolve the starting materials.

-

Add this compound hydrobromide (1.1 eq.) to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure N-alkylated product.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

The experimental workflow for this N-alkylation reaction is visualized in the following diagram.

Safety and Handling

This compound and its hydrobromide salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound and its hydrobromide salt are valuable and versatile reagents in organic synthesis, particularly for the introduction of the 2-pyrrolidinoethyl moiety. Their utility in the construction of complex molecules, including pharmaceutically active compounds, is well-established. This guide provides essential physicochemical data, insights into their reactivity, and practical experimental guidance to facilitate their effective use in a research and development setting.

References

- 1. 1-(2-BROMOETHYL)-PYRROLIDINE | 54035-94-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:54035-94-8 | Chemsrc [chemsrc.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)pyrrolidine, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize heterocyclic compounds in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a versatile synthetic intermediate. The pyrrolidine ring is a prevalent heterocyclic fragment found in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and introduce stereochemistry.[1][2][3][4][5] This compound is typically available as a free base or, more commonly, as a stable hydrobromide salt, which is easier to handle and store.[1]

The compound's primary utility lies in its function as an alkylating agent, enabling the introduction of the pyrrolidinoethyl moiety into a wide array of molecules.[1] This reactivity is central to its application in the synthesis of diverse pharmaceutical compounds, including those targeting the central nervous system, as well as antiviral and anticancer agents.[1]

Table 1: Chemical Identification of this compound and its Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 54035-94-8[6][7][8] | C₆H₁₂BrN[6][8] | 178.07[6][7] | Liquid (predicted) |

| This compound Hydrobromide | 80819-91-6[1][9][10] | C₆H₁₃Br₂N[1][9][11] | 258.98[1][9][11] | Solid / Powder[1][10] |

| This compound Hydrochloride | 106536-48-5[6] | C₆H₁₂BrN·HCl | 214.53 | Not specified |

Table 2: Physicochemical Properties

| Property | Value | Compound Form |

| Boiling Point | 188.2 ± 23.0 °C at 760 mmHg[7] | Free Base |

| Melting Point | 190-195 °C[10] | Hydrobromide Salt |

| pKa | 9.16 ± 0.20 (Predicted)[6] | Free Base |

| InChI Key | SAVGSSSLZPLNLG-UHFFFAOYSA-N[6] | Free Base |

| Canonical SMILES | C1CCN(C1)CCBr[6] | Free Base |

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond, which makes it an effective electrophile for a variety of nucleophilic substitution reactions.[1] This is the most common reaction pathway exploited by chemists to incorporate the pyrrolidinoethyl group into more complex molecular scaffolds.[1]

Nucleophilic Substitution Reactions

As a primary alkyl bromide, the compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nucleophile bonds.[1] When using the hydrobromide salt, the addition of a base is often required to neutralize the hydrobromic acid byproduct or the nucleophile itself, which drives the reaction to completion.[1]

Elimination Reactions

Under specific conditions, such as in the presence of a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction.[1] This dehydrobromination results in the formation of 1-vinylpyrrolidine. However, nucleophilic substitution is generally the more favored pathway.[1]

Experimental Protocols: Synthesis of N-Substituted Benzimidazoles

A prominent application of this compound hydrobromide is in the N-alkylation of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in FDA-approved drugs.[1]

General Methodology:

-

Reactant Mixture: The benzimidazole substrate is combined with this compound hydrobromide in a suitable solvent.

-

Base Addition: A base (e.g., potassium carbonate, triethylamine) is added to the mixture. The base serves to deprotonate the benzimidazole nitrogen, forming a more potent nucleophile, and to neutralize the HBr generated during the reaction.

-

Reaction Conditions: The reaction can be conducted under conventional heating or, for improved efficiency and milder conditions, using microwave irradiation.[1]

-

Work-up and Purification: Following the reaction, the mixture is subjected to a standard aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield the desired N-(2-pyrrolidin-1-ylethyl)benzimidazole derivative.

Safety and Handling

This compound and its salts are reactive chemical compounds that require careful handling. The hydrobromide salt is classified with several hazard statements under the Globally Harmonized System (GHS).

Table 3: GHS Safety Information for this compound Hydrobromide

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[10] |

| Signal Word | Warning[10] |

| Hazard Statements | H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12] P280: Wear protective gloves/eye protection/face protection.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10][12] |

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] All operations should be performed in a well-ventilated fume hood.[12][13]

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis. Its ability to act as an efficient alkylating agent makes it a cornerstone reagent for introducing the pyrrolidinoethyl functional group, a common feature in many biologically active compounds and marketed drugs. A thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for its effective and safe use in research and drug development.

References

- 1. This compound hydrobromide | 80819-91-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound | CAS#:54035-94-8 | Chemsrc [chemsrc.com]

- 8. This compound | C6H12BrN | CID 12440780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. This compound hydrobromide | 80819-91-6 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Synthesis of 1-(2-Bromoethyl)pyrrolidine from Pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-bromoethyl)pyrrolidine from pyrrolidine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and relevant physicochemical and spectroscopic data.

Reaction Overview

The synthesis of this compound from pyrrolidine is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of a secondary amine. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group. To prevent further reaction of the product with another molecule of pyrrolidine, an excess of the alkylating agent (1,2-dibromoethane) is typically used. A base is often employed to neutralize the hydrogen bromide that is formed as a byproduct, driving the reaction to completion.

Reaction Scheme:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting materials and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Pyrrolidine | C₄H₉N | 71.12 | 87 | 0.866 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 131-132 | 2.18 |

| This compound | C₆H₁₂BrN | 178.07 | 188.2 ± 23.0 at 760 mmHg[1] | 1.4 ± 0.1[1] |

Table 2: Spectroscopic Data for this compound Hydrobromide

| Spectroscopy | Data |

| ¹H NMR | Available[2] |

| ¹³C NMR | Available[2] |

| IR | Available[2] |

| Mass Spec | Available[2] |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a general procedure for the N-alkylation of pyrrolidine derivatives.[3]

Materials:

-

Pyrrolidine

-

1,2-Dibromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

10% Aqueous potassium carbonate solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetonitrile.

-

Stir the mixture and add 1,2-dibromoethane (3.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Partition the residue between dichloromethane and a 10% aqueous potassium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Potential Side Reactions and Considerations

While the described protocol is designed to favor the formation of the desired product, several side reactions can occur:

-

Di-alkylation: The product, this compound, can react with another molecule of pyrrolidine to form 1,2-di(pyrrolidin-1-yl)ethane. Using a large excess of 1,2-dibromoethane helps to minimize this side reaction.

-

Quaternization: The product can undergo intramolecular cyclization to form a spirocyclic quaternary ammonium salt, or it can be further alkylated by 1,2-dibromoethane to form a quaternary ammonium salt.

-

Piperazine Formation: Although less likely under these conditions, there is a possibility of dimerization of the bromoethylamine intermediate to form a piperazine derivative.

Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product. The purification by column chromatography is essential to separate this compound from unreacted starting materials and any byproducts.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide: Formula, Weight, and Synthetic Applications

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine hydrobromide, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its application in the synthesis of biologically active molecules, and a representative experimental protocol.

Core Compound Properties

This compound hydrobromide is a stable, crystalline solid utilized primarily as an alkylating agent to introduce the 1-pyrrolidinoethyl functional group into various molecular scaffolds.[1] Its salt form enhances stability and handling properties compared to the free amine.[1]

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₃Br₂N | [2][3][4] |

| Molecular Weight | 258.98 g/mol | [1][2][3] |

| CAS Number | 80819-91-6 | [1][2][3] |

| Physical Form | Powder/Crystalline Solid | [1][5] |

| Melting Point | 190-195 °C | [1][5] |

| SMILES | BrCCN1CCCC1.Br | [2] |

| InChI Key | ZJVSYQSFBOFWIU-UHFFFAOYSA-N | [1] |

Synthetic Applications in Drug Discovery

The primary utility of this compound hydrobromide lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably N-substituted benzimidazoles.[1] The benzimidazole moiety is a core structure in numerous FDA-approved drugs and compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The pyrrolidine ring is also a prevalent scaffold in many biologically active compounds.

The reactivity of the bromoethyl group allows for nucleophilic substitution reactions, where the pyrrolidine-containing fragment is attached to a target molecule.[1] This is a crucial step in the development of new pharmaceutical candidates.

Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Benzimidazoles

Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for accelerating reaction times and improving yields in the synthesis of benzimidazole derivatives. The following is a representative protocol for the N-alkylation of a benzimidazole derivative using this compound hydrobromide under microwave irradiation.

Reaction: N-Alkylation of 2-substituted-1H-benzimidazole with this compound hydrobromide.

Materials:

-

2-substituted-1H-benzimidazole

-

This compound hydrobromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

Reactant Preparation: In a microwave reactor vial, combine the 2-substituted-1H-benzimidazole (1.0 equivalent), this compound hydrobromide (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add a suitable volume of DMF to the vial to ensure proper mixing and energy absorption from the microwaves.

-

Reaction Conditions: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature will depend on the specific substrates and can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-substituted benzimidazole.

Visualizing the Workflow and Biological Relevance

The following diagrams illustrate the experimental workflow for the synthesis of N-substituted benzimidazoles and the subsequent investigation of their biological activity.

Caption: A generalized workflow for the synthesis and evaluation of N-substituted benzimidazoles.

Caption: The synthetic pathway from the core compound to biologically active derivatives.

References

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. jocpr.com [jocpr.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Bromoethyl)pyrrolidine in Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)pyrrolidine is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the pharmaceutical industry, for the introduction of the 2-(pyrrolidin-1-yl)ethyl moiety onto a variety of nucleophilic substrates. Its reactivity is governed by two primary, competing mechanistic pathways: a direct bimolecular nucleophilic substitution (S(_N)2) and a more nuanced pathway involving intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, detailed experimental protocols for key reactions, and graphical representations of the reaction pathways and workflows.

Core Mechanism of Action in Alkylation

The alkylating capability of this compound resides in the electrophilic nature of the carbon atom bonded to the bromine atom. Bromine, being an excellent leaving group, facilitates the attack by nucleophiles. The presence of the tertiary amine (the pyrrolidine nitrogen) in a β-position relative to the leaving group is the key structural feature that dictates the reaction mechanism. This arrangement enables two potential pathways for alkylation.

Pathway A: Direct Bimolecular Nucleophilic Substitution (S(_N)2)

In the direct S(_N)2 pathway, an external nucleophile (Nu:⁻) directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This mechanism is typical for primary alkyl halides. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Pathway B: Aziridinium Ion-Mediated Alkylation

Alternatively, and often favored, is a two-step mechanism initiated by an intramolecular S(_N)2 reaction. The lone pair of electrons on the pyrrolidine nitrogen acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion. This forms a highly strained, three-membered heterocyclic cation known as an aziridinium ion (specifically, a 1-azoniaspiro[2.4]heptane cation).

This aziridinium ion is a potent electrophile due to significant ring strain. It is then rapidly attacked by an external nucleophile. The ring-opening is a highly favorable process that relieves the strain. The nucleophilic attack can occur at either of the two carbon atoms of the aziridinium ring, leading to the same N-alkylation product. This pathway is analogous to the mechanism of action of nitrogen mustards.

The formation of the aziridinium ion is often the rate-determining step. Since this is a unimolecular process (after deprotonation of the reagent if supplied as a salt), the overall kinetics can be complex but are often characterized by a rapid subsequent reaction with the nucleophile.

Figure 1: Competing mechanisms for alkylation by this compound.

Data Presentation: Quantitative Summary of Alkylation Reactions

The following tables summarize quantitative data for the alkylation of various nucleophiles using this compound, compiled from scientific literature. Note that reaction conditions can significantly influence yields, and direct comparison between different studies should be made with caution. The reagent is often used as its hydrobromide salt, requiring a base to neutralize the acid and deprotonate the nucleophile.

Table 1: N-Alkylation of Heterocyclic Amines

| Nucleophile | Reagent Form | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Aminobenzimidazole | Hydrobromide | K₂CO₃ | Acetone | Reflux | 18 | 30 |

| 5-Nitro-1H-benzimidazole | Hydrobromide | K₂CO₃ | DMF | 80 | 4 | ~75-85 |

| 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole | Free Base | K₂CO₃ | Acetonitrile | 80 | 12 | Not stated |

Table 2: S-Alkylation of Thiols

| Nucleophile | Reagent Form | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1H-benzo[d]imidazole-2(3H)-thione | Hydrobromide | K₂CO₃ | Acetone | Reflux | 15 | 77 (as thioacetate) |

| Thiophenol (representative) | Hydrobromide | K₂CO₃ / Et₃N | DMF / Acetonitrile | 60-80 | 6-12 | ~80-95 |

Experimental Protocols

Detailed methodologies for key alkylation reactions are provided below. These protocols are representative and may require optimization based on specific substrate reactivity and laboratory conditions.

General Protocol for N-Alkylation of Benzimidazoles

This protocol describes a typical procedure for the synthesis of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole derivatives.

Materials:

-

Substituted 1H-benzo[d]imidazole (1.0 eq)

-

This compound hydrobromide (1.2 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the substituted benzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).

-

Add this compound hydrobromide (1.2-1.5 eq) to the mixture.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to 80 °C (for DMF) or to reflux (for acetone) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed (typically 4-18 hours).

-

After completion, cool the reaction mixture to room temperature.

-

If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into a beaker of cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated benzimidazole.

General Protocol for S-Alkylation of Thiols

This protocol outlines a general procedure for the S-alkylation of a thiol, such as thiophenol, which can be adapted for other sulfur nucleophiles.

Materials:

-

Thiol (e.g., Thiophenol) (1.0 eq)

-

This compound hydrobromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution to form the thiolate in situ.

-

Add this compound hydrobromide (1.1 eq).

-

Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for 6-12 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude thioether by flash column chromatography on silica gel.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an alkylation reaction using this compound hydrobromide.

Figure 2: General experimental workflow for alkylation reactions.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

The five-membered saturated nitrogen heterocycle known as the pyrrolidine ring is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and favorable physicochemical properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The significance of this scaffold is underscored by its presence in over 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1][3]

The therapeutic reach of pyrrolidine derivatives is extensive, spanning a wide array of diseases. These compounds have been developed as potent agents against cancer, diabetes, viral infections, and central nervous system disorders.[1][2][4][5] Their success stems from the unique structural features of the pyrrolidine ring. The sp³-hybridized carbon atoms create a non-planar, three-dimensional structure that allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings.[1][6][7] This 3D geometry, combined with the stereogenicity of its carbon atoms, enables the precise spatial orientation of substituents, leading to highly specific interactions with biological targets.[1][6] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall structure often enhances aqueous solubility, improving the pharmacokinetic profile of drug candidates.

This technical guide provides a comprehensive review of the role of pyrrolidine derivatives in contemporary drug discovery. It delves into the primary synthetic strategies, detailed biological activities across major therapeutic areas, and the specific experimental protocols used to evaluate these promising compounds.

Synthetic Strategies: Building the Pyrrolidine Core

The construction and functionalization of the pyrrolidine ring are achieved through two primary strategies: the de novo synthesis of the ring from acyclic precursors and the modification of a pre-existing pyrrolidine scaffold, often derived from natural amino acids like proline and 4-hydroxyproline.[1][8][9]

1. De Novo Ring Synthesis: Several classic and modern organic reactions are employed to construct the pyrrolidine ring system.

-

1,3-Dipolar Cycloaddition: This is a powerful and widely used method for preparing five-membered heterocycles.[1] It involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, such as an alkene.[1][10] This reaction is highly valued for its ability to control regio- and stereoselectivity, allowing for the synthesis of complex, multi-substituted pyrrolidines.[1][7]

-

Aminocyclization: Intramolecular cyclization of acyclic precursors like amino alcohols or ω-azido carboxylic acids provides another direct route to the pyrrolidine ring.[1][11]

-

Reductive Amination of 1,4-Dicarbonyl Compounds: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, to yield an N-substituted pyrrolidine.[11]

2. Functionalization of Proline and its Derivatives: The readily available chiral pool of L-proline and L-4-hydroxyproline makes them invaluable starting materials for synthesizing optically pure pyrrolidine-containing drugs.[8][12] Functionalization can involve reactions at the nitrogen atom, the carboxylic acid group, or the C4 position (in the case of hydroxyproline), providing access to a vast chemical space.[8] For instance, the reduction of proline yields (S)-prolinol, a key building block for many pharmaceutical agents.[8][12]

Below is a generalized workflow for the synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition.

Therapeutic Applications and Biological Activity

Pyrrolidine derivatives have demonstrated remarkable efficacy across a spectrum of diseases, acting on a wide range of biological targets.

Anticancer Activity

The pyrrolidine scaffold is a key feature in numerous anticancer agents that function through diverse mechanisms.[13] These include inducing apoptosis (programmed cell death), inhibiting key signaling pathways, and blocking receptors essential for cancer cell proliferation and metastasis.[13][14][15]

One critical target is the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[4] Pyrrolidine derivatives have been developed as potent CXCR4 antagonists.[1][4] Compound 51a , for example, showed excellent binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM.[1] Others, like compound 19j , have shown potent cytotoxic activity against breast (MDA-MB-436) and pancreatic (CAPAN-1) cancer cell lines.[1]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1-(2-Bromoethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1-(2-Bromoethyl)pyrrolidine. Due to the limited availability of public spectroscopic data for this compound, this document presents predicted data and data from structurally related compounds to serve as a reference for analytical characterization. The guide is structured to provide clear, actionable information for researchers involved in the synthesis, quality control, and application of this compound.

Spectroscopic Data Summary

The structural confirmation and purity assessment of this compound and its common salt form, this compound hydrobromide, rely on a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data for this compound and its close analogs.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrobromide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hα (N-CH₂) | 3.6 - 3.8 | t | 2H |

| Hβ (Br-CH₂) | 3.4 - 3.6 | t | 2H |

| Hγ (Pyrrolidine N-CH₂) | 3.0 - 3.3 | m | 4H |

| Hδ (Pyrrolidine CH₂) | 1.9 - 2.2 | m | 4H |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrobromide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cα (N-CH₂) | 55 - 60 |

| Cβ (Br-CH₂) | 28 - 33 |

| Cγ (Pyrrolidine N-CH₂) | 53 - 58 |

| Cδ (Pyrrolidine CH₂) | 22 - 26 |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Table 3: FT-IR Spectroscopic Data for this compound Hydrobromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3050 | Strong | C-H stretch (aliphatic) |

| 2400-2700 | Broad, Strong | N-H stretch (ammonium salt) |

| 1450-1480 | Medium | CH₂ bend |

| 1000-1200 | Medium | C-N stretch |

| 650-700 | Medium | C-Br stretch |

Note: Predicted absorption bands are based on typical functional group frequencies.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177/179 | ~1:1 | [M]⁺ (Molecular ion with Br isotopes) |

| 98 | High | [M - Br]⁺ |

| 70 | High | Pyrrolidine fragment |

| 43 | Medium | Ethyl fragment |

Note: Fragmentation patterns are predicted based on the structure of the free base. The hydrobromide salt would not typically be analyzed by electron ionization mass spectrometry.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small quantity of this compound hydrobromide (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (1024 to 4096) is typically required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound hydrobromide is a solid, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: For the analysis of the free base, a dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

Mass Range: A scan range of m/z 40 to 300 is typically appropriate.

-

The instrument is calibrated using a known standard.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Core Chemical Properties of N-(2-bromoethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, synthesis, and applications of N-(2-bromoethyl)pyrrolidine and its hydrobromide salt. This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Core Chemical Properties

N-(2-bromoethyl)pyrrolidine, also known as 1-(2-bromoethyl)pyrrolidine, is a cyclic secondary amine derivative. It is most commonly available and handled in its more stable hydrobromide salt form. The key chemical and physical properties are summarized in the tables below.

N-(2-bromoethyl)pyrrolidine (Free Base)

| Property | Value | Reference |

| CAS Number | 54035-94-8 | [1][2][3] |

| Molecular Formula | C₆H₁₂BrN | [1][2][4] |

| Molecular Weight | 178.07 g/mol | [1][2][4] |

| Boiling Point | 188.2 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 67.6 ± 22.6 °C | [4] |

| pKa | 9.16 ± 0.20 (Predicted) | [2] |

| LogP | 1.74 | [4] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Soluble in various organic solvents | [5] |

N-(2-bromoethyl)pyrrolidine Hydrobromide

| Property | Value | Reference |

| CAS Number | 80819-91-6 | [5][6][7][8][9][10] |

| Molecular Formula | C₆H₁₃Br₂N | [5][8][10] |

| Molecular Weight | 258.98 g/mol | [5][6][10] |

| Melting Point | 190-195 °C | [6][7] |

| Appearance | Beige to white powder/solid | |

| Storage | Sealed in dry, room temperature or 2-8°C | [1] |

| Stability | More stable and easier to handle than the free base | [7] |

Reactivity and Stability

N-(2-bromoethyl)pyrrolidine is a reactive molecule due to the presence of the bromoethyl group, making it an excellent alkylating agent.[7] The primary reaction it undergoes is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[7] This reactivity is fundamental to its utility in organic synthesis.

The hydrobromide salt is significantly more stable and less prone to degradation, making it the preferred form for storage and handling.[7] In this salt form, the pyrrolidine nitrogen is protonated, which deactivates it as a nucleophile and allows for selective reactions at the bromoethyl moiety.[7] To engage the pyrrolidine nitrogen in a reaction, it must first be converted to its free base form by treatment with a suitable base.

Experimental Protocols

The synthesis of N-(2-bromoethyl)pyrrolidine and its hydrobromide salt is a key process for its application in drug discovery. Below are generalized experimental protocols for its preparation.

Synthesis of N-(2-bromoethyl)pyrrolidine Hydrobromide

A common method for the synthesis of N-(2-bromoethyl)pyrrolidine hydrobromide involves the reaction of a precursor with a brominating agent, followed by salt formation. One illustrative, though not specific to this exact molecule, synthetic approach for a similar compound, 1-(2-bromoethyl)piperidine hydrobromide, involves reacting 1-(2-phenoxyethyl)piperidine with hydrobromic acid at elevated temperatures.[11]

A more general and relevant synthesis for pyrrolidine derivatives involves the nucleophilic substitution of a dihaloalkane with pyrrolidine.[12]

General Procedure:

-

Reaction Setup: Pyrrolidine is dissolved in a suitable solvent, such as acetonitrile or dimethylformamide, in a reaction vessel.[12]

-

Addition of Reagent: 1,2-dibromoethane is added to the solution. The reaction mixture is then heated to reflux to facilitate the nucleophilic substitution, where the pyrrolidine nitrogen attacks one of the electrophilic carbons of 1,2-dibromoethane.[12]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Salt Formation: Upon completion, the reaction mixture is cooled. The product can then be precipitated and purified. To form the hydrobromide salt, the crude product is treated with hydrobromic acid.[12]

-

Purification: The resulting N-(2-bromoethyl)pyrrolidine hydrobromide can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[11]

Microwave-assisted synthesis can also be employed to accelerate the reaction, significantly reducing reaction times.[12]

Application in Drug Development: Targeting the Dopamine D2 Receptor

The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs.[13] N-(2-bromoethyl)pyrrolidine serves as a key intermediate in the synthesis of molecules designed to interact with various biological targets, including dopamine receptors. The dopamine hypothesis of schizophrenia suggests that an overactive dopaminergic system, particularly involving the D2 receptor, contributes to the positive symptoms of the disorder.[1][7] Antipsychotic drugs often act as antagonists at D2 receptors to alleviate these symptoms.[2][6]

The following diagram illustrates a simplified dopamine signaling pathway and the mechanism of action of a D2 receptor antagonist, a type of drug that can be synthesized using N-(2-bromoethyl)pyrrolidine derivatives.

Caption: Dopamine Signaling Pathway and D2 Receptor Antagonism.

Experimental Workflow: Synthesis of a D2 Receptor Antagonist Precursor

The versatility of N-(2-bromoethyl)pyrrolidine as a synthetic intermediate is highlighted in its use for creating libraries of potential drug candidates. A common experimental workflow involves a nucleophilic substitution reaction to attach the pyrrolidinoethyl moiety to a core scaffold.

Caption: General workflow for synthesizing a drug precursor.

Conclusion

N-(2-bromoethyl)pyrrolidine is a cornerstone building block for medicinal chemists, offering a reliable and versatile scaffold for the synthesis of novel compounds. Its predictable reactivity, particularly in nucleophilic substitution reactions, allows for the straightforward introduction of the pyrrolidinoethyl group into a wide range of molecules. This has proven especially valuable in the development of ligands for dopamine receptors, contributing to the ongoing efforts to design more effective and safer treatments for neurological and psychiatric disorders. A thorough understanding of its chemical properties, handling, and reaction conditions is essential for its effective use in the research and development of next-generation pharmaceuticals.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. youtube.com [youtube.com]

- 3. Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Role of dopamine D(2) receptors for antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 8. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. prepchem.com [prepchem.com]

- 12. evitachem.com [evitachem.com]

- 13. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine: Structural Isomers and Analogs

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural isomers and analogs of 1-(2-bromoethyl)pyrrolidine. The pyrrolidine ring is a vital heterocyclic scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is due to favorable physicochemical properties like aqueous solubility and metabolic stability, as well as its function as a versatile template for creating three-dimensional diversity in drug candidates.[4] This guide details the core compound, its key isomers, and significant analogs, presenting quantitative data, experimental protocols, and visualizations of relevant biological and chemical processes.

Core Compound and Key Structural Isomer

This compound is a versatile synthetic building block, combining the nucleophilic pyrrolidine ring with a reactive bromoethyl side chain.[5] Its primary structural isomer of interest in medicinal chemistry is this compound-2,5-dione, also known as N-(2-bromoethyl)succinimide, which incorporates a succinimide functional group.[6]

Table 1: Physicochemical Properties of Core Compounds

| Property | This compound | This compound-2,5-dione |

| CAS Number | 54035-94-8[7] | 55943-72-1[6] |

| Molecular Formula | C₆H₁₂BrN[7] | C₆H₈BrNO₂[6] |

| Molecular Weight | 178.07 g/mol [7] | 206.04 g/mol [6] |

| Boiling Point | 188.2±23.0 °C at 760 mmHg[8] | Not Available |

| pKa (Predicted) | 9.16 ± 0.20[7] | Not Available |

| Topological Polar Surface Area | 3.2 Ų[7] | 37.4 Ų[6] |

Key Analogs and Structure-Activity Relationships (SAR)

The pyrrolidine scaffold has been extensively modified to develop a wide range of biologically active analogs. These derivatives exhibit activities including anticonvulsant, anti-inflammatory, anticancer, and antidiabetic properties.[1][3]

Analogs based on the succinimide (pyrrolidine-2,5-dione) structure are well-established as anticonvulsant agents. Structure-activity relationship (SAR) studies reveal that the activity is strongly influenced by substituents at the C-3 position of the pyrrolidine ring and the nature of the N-substituent.[9]

-

Substituents at C-3: Non-aromatic groups like sec-butyl and bulky groups like benzhydryl have shown a positive effect on anticonvulsant activity.[9]

-

N-Substituents: Phenylpiperazine fragments attached via an acetamide linker are common. Substitution on the phenyl ring (e.g., with trifluoromethyl or chloro groups) significantly modulates activity in Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[9]

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Analogs

| Compound ID | C-3 Substituent | N-Substituent Fragment | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Reference |

| 59j | Benzhydryl | 4-(3-chlorophenyl)piperazine | 88.2 | 65.7 | [9] |

| 59n | Benzhydryl | 4-(3,4-dichlorophenyl)piperazine | 101.5 | 59.7 | [9] |

| 66b | Benzhydryl | 4-(2-methylphenyl)piperazine | 78.3 | 114.15 | [9] |

| 69k | sec-Butyl | 4-(3-trifluoromethylphenyl)piperazine | 80.38 | >300 | [9] |

Data represents in vivo activity in mice.

A series of 3,4-disubstituted pyrrolidine acid analogs have been developed as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), which are key targets for treating type 2 diabetes.[10]

-

Stereochemistry: SAR studies demonstrated that the cis-configuration of substituents at the C-3 and C-4 positions is preferred over the trans orientation for optimal activity.[9]

-

N-Substituents: N-aryl and N-carbamoyl substituted analogs provided potent and balanced dual agonism.[9] The N-4-trifluoromethyl-pyrimidinyl analog 4i was shown to be efficacious in lowering fasting glucose and triglycerides in diabetic db/db mice.[10]

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically involves the construction of the N-substituted pyrrolidine ring, which can be achieved through various methods depending on the desired substituents and available starting materials.[4][11]

The choice of a synthetic strategy for N-substituted pyrrolidines or pyrrolidinones depends on factors like the nature of the substituent (alkyl vs. aryl), reaction scale, and available equipment.

Caption: Decision workflow for selecting a synthetic strategy.

This protocol describes a general procedure for the N-alkylation of 2-pyrrolidinone to synthesize N-substituted derivatives, a common step in creating analogs.[12]

-

Preparation: Dissolve 2-pyrrolidinone (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour until hydrogen evolution ceases.

-

Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., 1,2-dibromoethane, 1.1 equiv.) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin-Layer Chromatography (TLC) (typically 12-18 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography.[12]

Unambiguous structural elucidation of novel analogs is critical. Standard spectroscopic techniques are employed for this purpose.[13][14]

Table 3: General Protocol for Spectroscopic Characterization

| Technique | Protocol |

| ¹H and ¹³C NMR | Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Data Acquisition: Record spectra on a 300-600 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS). |

| FT-IR Spectroscopy | Sample Prep: Finely grind the solid sample with spectroscopic grade potassium bromide (KBr) and press it into a thin, transparent pellet. Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.[13] |

| Mass Spectrometry (MS) | Sample Prep: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (~1 mg/mL). Data Acquisition: Introduce the solution into the mass spectrometer (e.g., using an Electrospray Ionization - ESI source). Record mass spectra in the appropriate mass range to confirm the molecular weight.[13] |

This assay is commonly used to assess the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine analog (prepared in the appropriate vehicle, e.g., DMSO) and a vehicle-only control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration causing 50% inhibition of cell growth) by fitting the data to a dose-response curve.[15]

Signaling Pathways and Mechanisms of Action

While this compound is primarily a synthetic intermediate, its analogs have been designed to target specific biological pathways.

Pyrrolidine dithiocarbamate (PDTC), a well-known analog, is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] This pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for inflammatory diseases like psoriasis. PDTC's inhibitory action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by a pyrrolidine analog.

Certain novel pyrrolidine derivatives have been synthesized and identified as potent sodium channel blockers.[17] By inhibiting neuronal Na⁺ channels, these compounds can reduce excessive neuronal firing. This mechanism is particularly relevant for developing neuroprotective agents for conditions like ischemic stroke, where excitotoxicity plays a major role in cell death. SAR studies led to the discovery of compounds with high potency for Na⁺ channels and low activity against hERG channels, improving their safety profile.[17]

Conclusion

This compound and its derivatives represent a rich and diverse area of chemical space for drug discovery. The pyrrolidine scaffold's favorable properties and synthetic tractability have enabled the development of potent and selective modulators for a variety of biological targets. The structure-activity relationships highlighted for anticonvulsant and antidiabetic agents underscore the scaffold's tunability. Future research will likely focus on exploring novel substitutions, developing more complex spirocyclic and fused systems, and applying modern synthetic methodologies to access new chemical matter for challenging therapeutic targets.[1][18]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound hydrobromide | 80819-91-6 | Benchchem [benchchem.com]

- 6. This compound-2,5-dione | C6H8BrNO2 | CID 13561395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | CAS#:54035-94-8 | Chemsrc [chemsrc.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to Stereoselective Synthesis Methods for Pyrrolidine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable component for designing molecules with high target affinity and specificity. Consequently, the development of efficient and stereoselective methods to construct substituted pyrrolidines is a paramount objective in modern organic synthesis. This guide provides an in-depth overview of core strategies for the stereoselective synthesis of pyrrolidine derivatives, focusing on cycloadditions, multicomponent reactions, transition-metal catalysis, and organocatalysis, complete with experimental details and comparative data.

[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides

One of the most powerful and convergent methods for constructing the pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[2][3] This approach allows for the simultaneous formation of multiple stereocenters with a high degree of control.[2][4] The in situ generation of azomethine ylides is common, and the stereochemical outcome can be controlled by using chiral auxiliaries, ligands, or catalysts.[3][4]

A notable example involves the use of chiral N-tert-butanesulfinylazadienes as the dipolarophile, reacting with azomethine ylides generated from α-amino esters. This method yields densely substituted proline derivatives with excellent regio- and diastereoselectivity.[4]

Caption: General workflow for stereoselective [3+2] cycloaddition.

Key Data for Ag₂CO₃-Catalyzed [3+2] Cycloaddition [4]

| Entry | Azadienes | Azomethine Ylide Precursor | Yield (%) | dr |

|---|---|---|---|---|

| 1 | (S,E)-N-benzylidene-1-phenyl-N-(tert-butylsulfinyl)methanamine | Ethyl 2-(benzylideneamino)acetate | 85 | >95:5 |

| 2 | (S,E)-N-(4-chlorobenzylidene)-1-phenyl-N-(tert-butylsulfinyl)methanamine | Ethyl 2-(benzylideneamino)acetate | 82 | >95:5 |

| 3 | (S,E)-N-(4-methylbenzylidene)-1-phenyl-N-(tert-butylsulfinyl)methanamine | Ethyl 2-(benzylideneamino)acetate | 88 | >95:5 |

| 4 | (S,E)-N-benzylidene-1-phenyl-N-(tert-butylsulfinyl)methanamine | Methyl 2-((diphenylmethylene)amino)acetate | 75 | >95:5 |

Experimental Protocol: Ag₂CO₃-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide to a Chiral N-tert-Butanesulfinylazadiene [4] To a solution of the corresponding imine of an α-amino ester (0.22 mmol) and the chiral N-tert-butanesulfinylazadiene (0.20 mmol) in THF (2 mL), Ag₂CO₃ (0.02 mmol, 10 mol%) was added. The reaction mixture was stirred at room temperature for the specified time (typically 12-24 hours). After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/EtOAc) to afford the corresponding densely substituted pyrrolidine derivative. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.[4]

Asymmetric Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, minimizing waste and saving time.[5][6] The development of stereoselective MCRs for pyrrolidine synthesis is of great importance.[7][8] A notable strategy involves a TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane nucleophile. This one-pot operation constructs up to three contiguous stereogenic centers with high diastereoselectivity.[7][8]

Key Data for TiCl₄-Catalyzed Multicomponent Pyrrolidine Synthesis [8]

| Entry | Imino Ester | Nucleophile | Yield (%) | dr |

|---|---|---|---|---|

| 1 | Ethyl N-tosylformimidate | Allyltrimethylsilane | 72 | Single Diastereomer |

| 2 | Ethyl N-tosylformimidate | Methallyltrimethylsilane | 70 | Single Diastereomer |

| 3 | Ethyl N-tosylformimidate | (Z)-Crotyltrimethylsilane | 68 | Single Diastereomer |

| 4 | Ethyl N-tosylformimidate | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | 63 | Single Diastereomer |

Experimental Protocol: TiCl₄-Catalyzed Asymmetric Multicomponent Synthesis of Functionalized Pyrrolidines [7][8] To a solution of optically active 5-phenyl-2,3-dihydrofuran (1.2 equiv) and N-tosylimino ester (1.0 equiv) in CH₂Cl₂ at -78 °C, a 1 M solution of TiCl₄ in CH₂Cl₂ (1.2 equiv) was added. The mixture was stirred for 1 hour at -78 °C. The nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) was then added, and the resulting mixture was allowed to warm to 23 °C and stirred for an additional hour. The reaction was quenched with a saturated aqueous NaHCO₃ solution. The organic layer was separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel to provide the highly substituted pyrrolidine derivative as a single diastereomer.[7][8]

Transition-Metal-Catalyzed Stereoselective Reactions

Transition-metal catalysis offers a versatile platform for pyrrolidine synthesis, including methods for C-H functionalization, cycloadditions, and intramolecular aminations.[9][10][11][12] Palladium catalysis, in particular, has been instrumental in developing enantioselective C-H arylation and [3+2] cycloaddition reactions.[13][14]

A state-of-the-art approach utilizes a thioamide directing group in combination with a chiral phosphoric acid (CPA) ligand for the palladium-catalyzed enantioselective α-C–H arylation of a broad range of amines, including pyrrolidine.[14] This method provides direct access to α-arylated chiral pyrrolidines, which are common motifs in pharmaceuticals.

Caption: Comparison of catalytic cycles in pyrrolidine synthesis.

Key Data for Pd-Catalyzed Enantioselective α-C–H Arylation [14]

| Entry | Amine Substrate | Aryl Boronic Acid | Yield (%) | er |

|---|---|---|---|---|

| 1 | N-Thiobenzoylpyrrolidine | 4-Tolylboronic acid | 87 | 98:2 |

| 2 | N-Thiobenzoylpyrrolidine | 4-Methoxyphenylboronic acid | 85 | 98:2 |

| 3 | N-Thiobenzoylpyrrolidine | 4-(Trifluoromethyl)phenylboronic acid | 89 | 97:3 |

| 4 | N-Thiobenzoylpiperidine | 4-Tolylboronic acid | 86 | 97:3 |

| 5 | N-Thiobenzoylazetidine | 4-Tolylboronic acid | 75 | 96:4 |

Experimental Protocol: Pd-Catalyzed Enantioselective α-C–H Arylation of N-Thiobenzoylpyrrolidine [14] In a glovebox, an oven-dried vial was charged with Pd₂(dba)₃ (5 mol%), the chiral phosphoric acid ligand (R)-PA2 (10 mol%), and K₂CO₃ (2.0 equiv). The vial was sealed, removed from the glovebox, and N-thiobenzoylpyrrolidine (1.0 equiv) and the aryl boronic acid (1.5 equiv) were added, followed by toluene (0.1 M). The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of celite and washed with ethyl acetate. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel to afford the α-arylated product. The enantiomeric ratio (er) was determined by chiral HPLC analysis.[14]

Organocatalytic Strategies

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals, offering a greener and often more accessible alternative.[15] Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves powerful organocatalysts, capable of activating substrates through enamine or iminium ion intermediates.[16][17] These catalysts are highly effective in promoting stereoselective reactions to synthesize other functionalized pyrrolidines.[18]

A key application is the organocatalytic conjugate addition of aldehydes to nitroalkenes, which generates highly functionalized intermediates that can be cyclized to form polysubstituted pyrrolidines with excellent stereocontrol.

Key Data for Organocatalytic Synthesis of Pyrrolidine Precursors [18]

| Entry | Aldehyde | Nitroalkene | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Propanal | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 94 | >95:5 | 99 |

| 2 | Butanal | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | >95:5 | 99 |

| 3 | Isovaleraldehyde | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 91 | >95:5 | 99 |

Experimental Protocol: Organocatalytic Conjugate Addition and Cyclization [18] Step 1 (Conjugate Addition): To a solution of the aldehyde (1.0 mmol) and β-nitroacrolein dimethyl acetal (1.0 mmol) in CH₂Cl₂ (2 mL) at 0 °C, the organocatalyst ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) was added. The reaction was stirred at this temperature for 24-48 hours. The solvent was then removed under reduced pressure, and the crude product was purified by flash chromatography to yield the nitroaldehyde adduct.

Step 2 (Reductive Cyclization to Pyrrolidine): The obtained nitroaldehyde adduct was dissolved in a mixture of THF/H₂O. Zinc dust (10 equiv) and NH₄Cl (5 equiv) were added, and the mixture was stirred vigorously at room temperature. Upon completion, the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The combined organic layers were dried and concentrated. Purification by flash chromatography afforded the 3,4-disubstituted pyrrolidine derivative.[18]

This guide highlights several leading strategies for the stereoselective synthesis of pyrrolidines. The choice of method depends on the desired substitution pattern, required stereochemistry, and available starting materials. The continuous innovation in cycloaddition, multicomponent, transition-metal, and organocatalytic reactions provides researchers with a powerful and expanding toolkit for accessing these vital heterocyclic structures for drug discovery and development.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]